ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of Substituents: The 3,4-dimethylphenyl and 3,4,5-trimethoxybenzylidene groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Esterification: The carboxylate group can be introduced via esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Scale-up processes also consider cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4Z)-1-(phenyl)-2-methyl-5-oxo-4-(benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl (4Z)-1-(4-methylphenyl)-2-methyl-5-oxo-4-(4-methoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of multiple methoxy groups can enhance its solubility and interaction with biological targets.
Properties
Molecular Formula |
C26H29NO6 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrrole-3-carboxylate |
InChI |
InChI=1S/C26H29NO6/c1-8-33-26(29)23-17(4)27(19-10-9-15(2)16(3)11-19)25(28)20(23)12-18-13-21(30-5)24(32-7)22(14-18)31-6/h9-14H,8H2,1-7H3/b20-12- |
InChI Key |
ZHFZTLZEQXOILK-NDENLUEZSA-N |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
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